molecular formula C9H9BrF2N2OS B14770270 (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone

(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B14770270
M. Wt: 311.15 g/mol
InChI Key: GMEOYTLEXLFONT-UHFFFAOYSA-N
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Description

(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.

    Fluorination: The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: Finally, the brominated thiazole and the fluorinated piperidine are coupled using a suitable coupling reagent like palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substituted Thiazoles: Formed through nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
  • (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Uniqueness

(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both a brominated thiazole ring and a difluorinated piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C9H9BrF2N2OS

Molecular Weight

311.15 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C9H9BrF2N2OS/c10-8-13-6(5-16-8)7(15)14-3-1-9(11,12)2-4-14/h5H,1-4H2

InChI Key

GMEOYTLEXLFONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CSC(=N2)Br

Origin of Product

United States

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